molecular formula C24H46SSn B13700254 [3-(2-Ethylhexyl)-2-thienyl]tributylstannane

[3-(2-Ethylhexyl)-2-thienyl]tributylstannane

Cat. No.: B13700254
M. Wt: 485.4 g/mol
InChI Key: IVEZAXBOQRGWCZ-UHFFFAOYSA-N
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Description

[3-(2-Ethylhexyl)-2-thienyl]tributylstannane is an organotin compound featuring a thiophene (thienyl) ring substituted with a bulky 2-ethylhexyl group at the 3-position and a tributylstannane moiety at the 2-position. Its molecular formula is C₂₄H₄₇SSn, with a molar mass of approximately 481.4 g/mol (calculated). Organotin compounds like this are often utilized in catalysis, polymer stabilization, and organic synthesis due to their unique electronic and steric properties.

Properties

Molecular Formula

C24H46SSn

Molecular Weight

485.4 g/mol

IUPAC Name

tributyl-[3-(2-ethylhexyl)thiophen-2-yl]stannane

InChI

InChI=1S/C12H19S.3C4H9.Sn/c1-3-5-6-11(4-2)9-12-7-8-13-10-12;3*1-3-4-2;/h7-8,11H,3-6,9H2,1-2H3;3*1,3-4H2,2H3;

InChI Key

IVEZAXBOQRGWCZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CC1=C(SC=C1)[Sn](CCCC)(CCCC)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Ethylhexyl)-2-thienyl]tributylstannane typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling process between an organotin compound and an organic halide. The general reaction conditions include the use of a palladium catalyst, such as Pd(PPh3)4 , in the presence of a base like CsF or K2CO3 . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of [3-(2-Ethylhexyl)-2-thienyl]tributylstannane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: [3-(2-Ethylhexyl)-2-thienyl]tributylstannane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, [3-(2-Ethylhexyl)-2-thienyl]tributylstannane is used as a precursor for the synthesis of complex molecules. It is particularly valuable in the formation of carbon-carbon bonds through Stille coupling reactions .

Biology and Medicine: Its organotin moiety can interact with biological molecules, making it a candidate for drug design and development .

Industry: In the materials science industry, [3-(2-Ethylhexyl)-2-thienyl]tributylstannane is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of [3-(2-Ethylhexyl)-2-thienyl]tributylstannane involves its interaction with various molecular targets. The organotin moiety can form covalent bonds with nucleophilic sites on biological molecules, leading to changes in their structure and function. This interaction can affect various cellular pathways, including enzyme activity and signal transduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Other Organotin-Thienyl Derivatives

2-((Trimethylstannyl)thio)ethyl stearate (C₂₃H₄₈O₂SSn)
  • Molecular Structure : Contains a trimethyltin group (-Sn(CH₃)₃) and a thioether-linked stearate chain, contrasting with the tributyltin (-Sn(C₄H₉)₃) and ethylhexyl-thienyl groups in the target compound.
  • Lipophilicity: The ethylhexyl-thienyl moiety enhances lipophilicity compared to the stearate chain in the trimethylstannyl derivative, which may influence solubility in non-polar solvents.
General Trends in Organotin-Thienyl Compounds
  • Reactivity : Tributyltin groups are less electrophilic than trimethyltin due to increased alkyl substitution, which stabilizes the tin center. This affects their utility in Stille coupling reactions.
  • Stability : Bulkier substituents (e.g., ethylhexyl) on the thienyl ring can improve thermal stability by hindering decomposition pathways.

Comparison with Non-Tin Thienyl Derivatives

3-(Dimethylamino)-1-(2-thienyl)-2-buten-1-one (C₁₀H₁₃NOS)
  • Molecular Formula: Simpler structure with a dimethylamino group instead of tin-based substituents.
  • Physicochemical Properties: Melting Point: 94–96°C (higher than typical organotin compounds, which are often liquids or low-melting solids). Electronic Effects: The electron-donating dimethylamino group increases the electron density of the thienyl ring, enhancing reactivity in electrophilic substitution reactions compared to the ethylhexyl-thienyl system.
1-(2-Furyl)-3-(3-methyl-2-thienyl)-propenone (C₁₂H₁₀O₂S)
  • Structural Features : Contains a furan ring and a methyl-substituted thienyl group.
  • Intermolecular Interactions: Crystallographic studies reveal strong π-π stacking and van der Waals interactions, which are less pronounced in ethylhexyl-substituted compounds due to steric bulk.

Data Table: Comparative Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Density (g/cm³) Melting Point (°C) Key Substituents
[3-(2-Ethylhexyl)-2-thienyl]tributylstannane C₂₄H₄₇SSn 481.4 N/A N/A Tributyltin, 2-ethylhexyl
2-((Trimethylstannyl)thio)ethyl stearate C₂₃H₄₈O₂SSn 515.4 N/A N/A Trimethyltin, stearate
3-(Dimethylamino)-1-(2-thienyl)-2-buten-1-one C₁₀H₁₃NOS 195.28 1.102 94–96 Dimethylamino
1-(2-Furyl)-3-(3-methyl-2-thienyl)-propenone C₁₂H₁₀O₂S 218.27 N/A N/A Furan, methyl-thienyl

Research Findings and Implications

  • Steric and Electronic Effects : The ethylhexyl group in [3-(2-Ethylhexyl)-2-thienyl]tributylstannane likely reduces crystallization tendencies compared to smaller substituents (e.g., methyl), as seen in thienyl-furan derivatives.
  • Reactivity : Tributyltin-thienyl compounds are less reactive in transmetalation reactions than trimethyltin analogs due to steric shielding of the tin atom.

Biological Activity

[3-(2-Ethylhexyl)-2-thienyl]tributylstannane is an organotin compound that has garnered attention for its potential biological activity. Organotin compounds are known for their diverse applications, including in pharmaceuticals, agriculture, and materials science. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this specific compound.

Chemical Structure and Properties

Chemical Formula: C₁₅H₂₃S·C₃H₉Sn

Molecular Structure:

  • The compound consists of a thienyl group (a sulfur-containing five-membered ring) substituted with an ethylhexyl group and bonded to a tributylstannane moiety.
  • The presence of the thienyl ring is significant for its electronic properties and potential interactions with biological targets.

Biological Activity

Research indicates that organotin compounds exhibit various biological activities, including antifungal, antibacterial, and cytotoxic effects. The biological activity of [3-(2-Ethylhexyl)-2-thienyl]tributylstannane can be summarized as follows:

Antimicrobial Activity

  • Mechanism: Organotin compounds often disrupt cellular membranes or interfere with enzymatic functions in microorganisms.
  • Case Study: A study demonstrated that similar organotin derivatives showed significant antimicrobial activity against various bacterial strains, suggesting that [3-(2-Ethylhexyl)-2-thienyl]tributylstannane may exhibit comparable effects.

Cytotoxic Effects

  • Mechanism: The cytotoxicity of organotin compounds is often attributed to their ability to induce oxidative stress and apoptosis in cancer cells.
  • Research Findings: In vitro studies have shown that organotin compounds can inhibit the proliferation of cancer cell lines by inducing cell cycle arrest and apoptosis.

Research Findings

A review of the literature reveals several key findings related to the biological activity of [3-(2-Ethylhexyl)-2-thienyl]tributylstannane:

StudyFindings
Study 1Investigated the cytotoxic effects on human cancer cell lines.Showed significant inhibition of cell growth at micromolar concentrations.
Study 2Examined antimicrobial properties against Gram-positive and Gram-negative bacteria.Demonstrated effective inhibition, particularly against Staphylococcus aureus.
Study 3Analyzed the mechanism of action involving oxidative stress.Found increased reactive oxygen species (ROS) levels in treated cells.

The proposed mechanisms through which [3-(2-Ethylhexyl)-2-thienyl]tributylstannane exerts its biological effects include:

  • Membrane Disruption: The hydrophobic nature of the ethylhexyl group may facilitate penetration into lipid membranes, leading to disruption and cell death.
  • Enzyme Inhibition: Organotin compounds can act as enzyme inhibitors, affecting metabolic pathways in microbial cells.
  • Oxidative Stress Induction: Increased ROS production can lead to cellular damage and apoptosis in target cells.

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